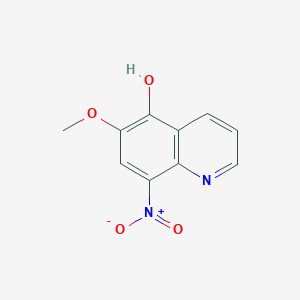

5-Hydroxy-6-methoxy-8-nitroquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5323-58-0 |

|---|---|

Molekularformel |

C10H8N2O4 |

Molekulargewicht |

220.18 g/mol |

IUPAC-Name |

6-methoxy-8-nitroquinolin-5-ol |

InChI |

InChI=1S/C10H8N2O4/c1-16-8-5-7(12(14)15)9-6(10(8)13)3-2-4-11-9/h2-5,13H,1H3 |

InChI-Schlüssel |

QAICTYKDANKDKI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Hydroxy 6 Methoxy 8 Nitroquinoline and Its Analogues

Established Synthetic Pathways to 5-Hydroxy-6-methoxy-8-nitroquinoline

Established synthetic routes to this compound primarily rely on multi-step sequences involving key intermediates and specific reaction conditions. While direct nitration or hydroxylation of precursors presents potential pathways, multi-step syntheses are more commonly documented.

Nitration of Quinolin-5-ol or Hydroxylation of 8-Nitroquinoline (B147351)

The direct nitration of a substituted quinolin-5-ol, such as 6-methoxyquinolin-5-ol, represents a plausible synthetic route. In general, the nitration of quinoline (B57606) with fuming nitric acid in the presence of sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkstackexchange.com The position of nitration is influenced by the reaction conditions and the directing effects of existing substituents on the quinoline ring. For a precursor like 6-methoxyquinolin-5-ol, the electron-donating nature of the hydroxyl and methoxy (B1213986) groups would activate the benzene (B151609) ring towards electrophilic substitution.

Alternatively, the synthesis can be approached through the hydroxylation of an 8-nitroquinoline precursor. A notable example involves the conversion of 6-methoxy-8-nitroquinoline (B1580621) to this compound. This transformation is not a direct hydroxylation but is achieved through a multi-step sequence involving an initial bromination at the 5-position, followed by a nucleophilic substitution with a hydroxide (B78521) source. google.com

Multi-step Reaction Sequences

A well-documented multi-step synthesis for this compound begins with 6-methoxy-8-nitroquinoline. google.com This precursor is first brominated to yield 5-bromo-6-methoxy-8-nitroquinoline. Subsequent treatment of this intermediate with aqueous methanolic potassium hydroxide furnishes the potassium salt of this compound. google.com

Analogous multi-step syntheses are employed for related nitroquinoline derivatives. For instance, the synthesis of 7-methyl-8-nitroquinoline (B1293703) is accomplished in a two-step process. The initial step involves a Skraup synthesis using m-toluidine (B57737) to produce a mixture of 7- and 5-methylquinoline. This mixture is then subjected to nitration without further purification to selectively yield 7-methyl-8-nitroquinoline. brieflands.com

Key Intermediates and Reaction Conditions

The synthesis of this compound and its analogues hinges on the careful selection of key intermediates and the optimization of reaction conditions.

| Intermediate | Reagents and Conditions | Product | Reference |

| 6-Methoxy-8-nitroquinoline | 1. Bromine 2. Aqueous methanolic KOH | This compound | google.com |

| m-Toluidine | 1. Glycerol, H2SO4, m-nitrobenzenesulfonate (B8546208) (Skraup reaction) 2. Fuming HNO3, H2SO4 | 7-Methyl-8-nitroquinoline | brieflands.com |

| 8-Methoxyquinoline (B1362559) | Nitrating agent | 5-Nitro-8-methoxyquinoline | researchgate.net |

The Skraup synthesis, a classic method for producing quinolines, can be adapted to synthesize nitroquinolines by using nitro-substituted anilines as starting materials. researchgate.net The position of the nitro group on the resulting quinoline is determined by the substitution pattern of the initial aniline. For example, the reaction of o-nitroaniline and p-nitroaniline in a Skraup synthesis yields 8-nitroquinoline and 6-nitroquinoline, respectively. researchgate.net Conversely, the use of m-nitroaniline results in a mixture of 5-nitro- and 7-nitroquinoline. researchgate.net The traditional Skraup reaction is known for being violently exothermic, leading to the development of modifications to moderate the reaction, such as the addition of ferrous sulfate (B86663) or boric acid. wikipedia.orgresearchgate.net

The direct nitration of substituted quinolines is a common method for introducing a nitro group onto the quinoline scaffold. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic and steric effects of the existing substituents. For instance, the nitration of 7-alkylquinolines predominantly yields the corresponding 8-nitroquinoline derivative. brieflands.com Similarly, 8-methoxyquinoline can be nitrated to produce 5-nitro-8-methoxyquinoline. researchgate.net The nitration of 8-aminoquinoline (B160924) amides can be directed to the C5 position using visible-light photoredox catalysis. mdpi.com

Novel Synthetic Approaches and Catalyst Development for Nitroquinolines

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of nitroquinolines, often focusing on the use of catalysts to improve yields and selectivity while employing milder reaction conditions.

Transition metal-free approaches have gained traction, utilizing methodologies such as microwave irradiation and ionic liquids to enhance the efficiency of classical reactions like the Skraup synthesis. nih.govnih.gov

A variety of catalytic systems have been explored for quinoline synthesis, which can be adapted for nitroquinoline derivatives. These include catalysts based on:

Nickel: A nickel-catalyzed sequential dehydrogenation and condensation process has been developed for the synthesis of polysubstituted quinolines. organic-chemistry.org

Manganese: A phosphine-free manganese(II) complex has been shown to mediate the synthesis of N-heterocycles, including quinolines. organic-chemistry.org

Iridium: An iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones has been reported. organic-chemistry.org

Copper: Copper-catalyzed cascade reactions have been employed for the synthesis of multisubstituted quinolines. organic-chemistry.org

Cobalt: Cobalt-catalyzed C-H bond activation and cyclization have been utilized to produce various quinoline skeletons. mdpi.com

Photocatalysis has also emerged as a powerful tool. A visible-light-mediated aerobic dehydrogenation reaction using a titanium dioxide catalyst offers an environmentally friendly method for synthesizing N-containing heterocycles, including quinolines. organic-chemistry.org Furthermore, a visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides has been developed. mdpi.com

Multicomponent reactions (MCRs) provide an efficient pathway to complex quinoline structures in a single step. researchgate.net Additionally, a novel meta-nitration strategy for pyridines and quinolines has been developed using a dearomatization-rearomatization approach through oxazino azine intermediates. acs.org

Green Chemistry Principles in Nitroquinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In quinoline synthesis, this often involves the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods. rsc.orgjocpr.com Researchers have developed straightforward and environmentally friendly methods for quinoline synthesis by avoiding hazardous organic solvents altogether. jocpr.com One such approach involves a one-pot, multi-component synthesis of pyrano[3,2-c]quinoline derivatives, which are structurally related to nitroquinolines, under microwave conditions, enhancing the reaction yield and adhering to green principles. nih.gov Another green protocol utilizes a simple hydrogen transfer reaction with a Ru-Fe/γ-Al2O3 catalyst and green solvents (ethanol/water system) to synthesize 2-methylquinoline (B7769805) compounds from nitroarenes, avoiding strong acids and oxidants. rsc.org The development of solvent-free and catalyst-free conditions for synthesizing functionalized quinolines represents a significant advancement, providing an eco-friendly alternative to classical methods like the Skraup or Doebner-von Miller syntheses. jocpr.com

Metal-Catalyzed (e.g., Palladium, Copper, Nickel, Rhodium, Silver) and Organocatalytic Approaches

Metal-catalyzed cross-coupling reactions and C-H functionalization have become powerful tools for the synthesis and functionalization of quinoline derivatives. rsc.orgrsc.org Transition metals like palladium, copper, nickel, rhodium, and silver are frequently employed to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For instance, palladium-catalyzed C-H activation is a prominent strategy for introducing aryl and other functional groups at specific positions of the quinoline ring, often directed by the nitrogen atom of the quinoline itself or an N-oxide derivative. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a valuable, metal-free alternative for the asymmetric synthesis of quinoline derivatives. nih.govfrontiersin.org For example, primary amine thiourea (B124793) catalysts have been used in an enantioselective aza-Michael-Henry domino reaction to produce 3-nitro-1,2-dihydroquinolines. nih.gov This approach relies on a dual-activation mechanism involving an aromatic iminium intermediate and hydrogen bonding to achieve high enantioselectivity. nih.gov The use of organocatalysts aligns with green chemistry principles by avoiding potentially toxic heavy metals. frontiersin.org

| Catalytic System | Reaction Type | Key Features |

| Palladium (Pd) | C-H Arylation/Alkenylation | High regioselectivity, often at C2 or C8 positions. mdpi.com |

| Rhodium (Rh) | C-H Functionalization | Effective for various C-C and C-heteroatom bond formations. nih.gov |

| Copper (Cu) | Cross-Coupling | Versatile for C-N, C-O, and C-S bond formations. nih.gov |

| Primary Amine-Thiourea | Asymmetric Domino Reaction | Metal-free, high enantioselectivity for nitro-dihydroquinolines. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant popularity as a method to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in dramatically reduced reaction times. mdpi.comresearchgate.netfrontiersin.org This technique has been successfully applied to the synthesis of various quinoline and nitroquinoline derivatives. nih.gov The use of microwave irradiation can enhance the efficiency of multi-component reactions, providing rapid access to complex heterocyclic scaffolds. mdpi.com For example, a one-pot reaction to synthesize novel quinolin-4-ylmethoxy-chromen-2/-4-ones under microwave conditions using a YbCl3 catalyst demonstrates the power of this technology. mdpi.com Similarly, the synthesis of heteroannulated 8-nitroquinolines has been achieved in moderate to good yields using microwave heating, highlighting its utility in constructing complex quinoline-based systems. nih.gov

Derivatization Strategies for this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds. Derivatization can occur at the hydroxyl group, the methoxy group (via demethylation followed by functionalization), or various positions on the quinoline ring system.

Functionalization at Quinoline Ring Positions

The functionalization of the quinoline ring via C-H activation is a transformative strategy in modern synthetic chemistry, enabling the precise and selective introduction of diverse functional groups. rsc.orgrsc.org The choice of catalyst and reaction conditions can direct functionalization to specific positions. mdpi.com

C2 and C8 Positions: These positions are most commonly functionalized due to the directing effect of the quinoline nitrogen atom or an N-oxide group. mdpi.com

C3 and C4 Positions: Functionalization at these positions is more challenging but can be achieved using specific catalytic systems or by employing substrates with appropriate directing groups. nih.gov For example, Ir-catalyzed C3-borylation of quinoline has been reported. nih.gov

C5 Position: The hydroxyl group at the C5 position of the title compound is a key handle for derivatization. For instance, it can be converted into an ether, such as in the synthesis of 5-(4-chlorobenzyloxy)-6-methoxy-8-nitroquinoline. google.com

Synthesis of Conjugates and Scaffold Modifications

Modifying the core quinoline scaffold or attaching it to other molecular entities (conjugation) is a common strategy to enhance its properties. nih.gov The quinoline template is a valuable pharmacophore, and adding various substituents can significantly augment its efficacy. nih.gov For instance, quinoline-imidazole hybrids have been synthesized to explore their biological activities. The structure-activity relationship (SAR) studies of such hybrids revealed that the nature and position of substituents on the quinoline ring are critical. nih.gov Another example involves the aminoalkylation of 5-nitro-8-hydroxyquinoline with L-proline, creating a hybrid molecule with enhanced water solubility. nih.gov These modifications can alter the molecule's physicochemical properties and biological target interactions.

Purification and Characterization Techniques in Synthetic Research

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound.

Purification: A variety of chromatographic and non-chromatographic methods are employed for the purification of quinoline derivatives.

Column Chromatography: This is a standard technique for separating the desired product from unreacted starting materials and byproducts. Silica (B1680970) gel or alumina (B75360) are common stationary phases. researchgate.net

Recrystallization: This method is effective for obtaining highly pure crystalline solids. Solvents like ethanol (B145695) are often used. google.com

High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for both analytical assessment of purity and preparative purification of quinoline derivatives. nih.govresearchgate.net

Acid-Base Extraction: The basic nature of the quinoline nitrogen allows for purification by extraction into an acidic aqueous solution, removal of neutral organic impurities, and subsequent liberation of the free base by neutralization. lookchem.com

Characterization: A combination of spectroscopic techniques is used to elucidate the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the molecular structure. drugdeliveryleader.comoutsourcedpharma.com The chemical shifts and coupling patterns of the protons on the quinoline ring provide definitive information about the substitution pattern. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. nih.govdrugdeliveryleader.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. For example, in 5-Nitro-8-Methoxyquinoline, a characteristic NO₂ absorption band would be observed around 1338 cm⁻¹. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N), providing further confirmation of the compound's empirical formula. nih.gov

| Technique | Purpose | Information Obtained |

| HPLC | Purity Assessment & Purification | Retention time, quantification of components. nih.gov |

| Column Chromatography | Purification | Separation of compounds based on polarity. researchgate.net |

| ¹H and ¹³C NMR | Structure Elucidation | Chemical environment of protons and carbons, connectivity. outsourcedpharma.com |

| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak (M+), fragmentation patterns. nih.gov |

| IR Spectroscopy | Functional Group Identification | Presence of key groups (e.g., -OH, -NO₂, C=N). researchgate.net |

Chromatographic Separations for Synthetic Intermediates

The purification of synthetic intermediates leading to this compound is frequently accomplished using column chromatography. This technique is essential for separating the desired products from unreacted starting materials, by-products, and other impurities generated during the synthesis. Silica gel is the most commonly employed stationary phase due to its polarity and effectiveness in separating quinoline derivatives.

The choice of the mobile phase, or eluent, is critical for achieving effective separation. The polarity of the solvent system is carefully selected based on the polarity of the compounds in the mixture. For instance, in the synthesis of compounds structurally related to this compound, various solvent systems have been successfully utilized. Crude reaction mixtures are often dissolved in a suitable solvent, such as chloroform, and then passed through a silica gel column. google.com In other cases, residues are purified by repeated chromatography using ethyl acetate (B1210297) as the eluent. google.com For intermediates like 5-bromo-8-nitroisoquinoline, a gradient elution method starting with a non-polar mixture and gradually increasing in polarity (e.g., dichloromethane/diethyl ether) has been proven effective. orgsyn.org

| Compound/Mixture | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Crude product from quinoline synthesis | Silica Gel | Chloroform | google.com |

| Crude oily base residue | Silica Gel (Activity III) | Ethyl Acetate | google.com |

| 5-Bromo-8-nitroisoquinoline | Silica Gel (63-200 µm) | Gradient: Dichloromethane/Diethyl Ether (9:1 → 6:1) | orgsyn.org |

Advanced Spectroscopic Methods for Structure Elucidation (e.g., NMR, IR, Mass Spectrometry)

The definitive identification and structural confirmation of this compound and its precursors rely on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of synthetic intermediates and the final product.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| C1 | - | ~122 | tsijournals.com |

| H1 | ~6.38 | - | tsijournals.com |

| C8 | - | ~122 | tsijournals.com |

| H8 | ~7.60 | - | tsijournals.com |

| Aromatic Carbons (general) | - | 130-160 | tsijournals.com |

| Aromatic Protons (general) | 6-8 | - | tsijournals.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), methoxy (C-O-C), nitro (N-O), and quinoline ring (C=C, C=N, aromatic C-H) groups. A detailed analysis of the vibrational modes through FT-IR spectroscopy, often supported by computational methods like Density Functional Theory (DFT), allows for precise assignment of these bands. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (O-H) | 3200-3600 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (in -OCH₃) | 2850-2960 | Stretching |

| Aromatic C=C / C=N | 1450-1600 | Stretching |

| Nitro (N-O) | 1500-1550 and 1300-1350 | Asymmetric & Symmetric Stretching |

| Methoxy (C-O-C) | 1050-1250 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight (220.18 g/mol ). nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. High-energy ionization causes the molecule to break apart into smaller, characteristic fragment ions. For methoxyquinolines, common fragmentation pathways include the loss of a methyl radical (CH₃•, loss of 15 Da) or a more complex loss of 43 Da (CH₃CO). cdnsciencepub.com The presence of the nitro group can lead to the loss of NO (30 Da) or NO₂ (46 Da). Analysis of the mass spectrum for this compound shows a molecular ion peak at m/z 220 and a significant fragment ion at m/z 190, which corresponds to the loss of 30 Da, likely from the loss of a nitric oxide (NO) radical. nih.gov

| m/z Value | Assignment | Reference |

|---|---|---|

| 220 | [M]⁺ (Molecular Ion) | nih.gov |

| 190 | [M - NO]⁺ | nih.gov |

Investigations into the Molecular and Cellular Mechanisms of 5 Hydroxy 6 Methoxy 8 Nitroquinoline

Target Identification and Validation Studies for 5-Hydroxy-6-methoxy-8-nitroquinoline

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the direct molecular target identification and validation for this compound. While the broader class of quinoline (B57606) derivatives has been a subject of biological investigation, research detailing the specific interactions of this particular compound is not publicly available.

Enzyme Inhibition and Activation Profiling (in vitro)

There is currently no publicly available research data detailing the in vitro enzyme inhibition or activation profile of this compound. Investigations into its potential effects on various enzyme classes, such as kinases, proteases, or phosphatases, have not been reported in the reviewed scientific literature.

Receptor Binding Assays and Ligand Interaction Studies

No specific receptor binding assays or ligand interaction studies for this compound have been published. Consequently, its affinity and selectivity for any particular biological receptor remain uncharacterized.

Protein-Ligand Interaction Methodologies (e.g., SPR, ITC)

Information from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of this compound with specific protein targets is not available in the public domain.

Cellular Pathway Modulation by this compound (in vitro models)

Detailed studies on the effects of this compound on cellular pathways in in vitro models are not present in the current body of scientific literature. The downstream cellular consequences of exposure to this compound have not been elucidated.

Impact on Signal Transduction Cascades

There are no specific studies that have investigated the impact of this compound on intracellular signal transduction cascades. Its potential to modulate key signaling pathways involved in cellular processes such as proliferation, survival, or inflammation has not been reported.

Effects on Gene Expression and Proteomic Profiles (Transcriptomics, Proteomics)

Comprehensive analyses of changes in gene expression (transcriptomics) or protein profiles (proteomics) in response to treatment with this compound have not been documented in published research. Therefore, the global cellular response to this compound at the molecular level is unknown.

Mitochondrial and Metabolic Pathway Perturbations

The quinoline scaffold, particularly when substituted with nitro and hydroxyl groups, suggests a potential for interaction with cellular metabolic and mitochondrial pathways. While direct studies on this compound are limited, the mechanisms of analogous quinone and nitroaromatic compounds indicate a likelihood of mitochondrial and metabolic disruption. A primary proposed mechanism is the interference with the mitochondrial respiratory chain. researchgate.net Compounds with similar structures can inhibit electron transport, leading to a breakdown in oxidative phosphorylation. researchgate.netmdpi.com This disruption not only depletes cellular ATP stores, creating significant metabolic stress, but is also a major source of endogenous reactive oxygen species (ROS). researchgate.netnih.gov The vast majority of cellular ROS, approximately 90%, originates from mitochondria during oxidative phosphorylation. nih.gov Therefore, perturbation of this pathway by this compound could lead to a cascade of downstream effects, including oxidative stress and the activation of cell death pathways. Malignant cells, with their altered metabolic programs and high energy demands, are particularly vulnerable to such disruptions. nih.gov

Mechanisms of Action in Specific Preclinical Models

The antimicrobial properties of quinoline derivatives are well-documented, and this compound likely employs several mechanisms to exert its effects.

DNA Gyrase Inhibition: The quinoline core is a well-known pharmacophore that targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting their function, quinolones prevent the relaxation of supercoiled DNA, leading to strand breaks and rapid bacterial cell death.

Membrane Disruption: There is substantial evidence that related compounds cause significant damage to microbial cell membranes. mdpi.comnih.gov Studies on analogous quinones have demonstrated an ability to disrupt membrane integrity and permeability. mdpi.comnih.gov This can be observed through increased uptake of dyes like crystal violet and leakage of intracellular components such as proteins and DNA. researchgate.netnih.gov Scanning electron microscopy has visually confirmed morphological changes in treated bacteria, including alterations in cell size and the appearance of surface blisters, indicating severe membrane damage. mdpi.commdpi.com

| Mechanism | Description | Potential Effect |

|---|---|---|

| DNA Gyrase Inhibition | Inhibition of essential bacterial enzymes involved in DNA replication and repair. | Induction of DNA strand breaks and bacterial cell death. |

| Membrane Disruption | Compromises the integrity and permeability of the bacterial cell membrane. | Leakage of essential intracellular contents and loss of homeostasis. researchgate.netnih.gov |

The anticancer potential of 8-hydroxyquinoline (B1678124) derivatives has been attributed to a multi-faceted approach targeting key cellular processes. researchgate.net

Apoptosis Induction Pathways and Cell Cycle Arrest: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. While specific pathways for this compound are yet to be fully elucidated, related methoxylated compounds are known to induce apoptosis through the activation of key executioner enzymes like caspase-3. mdpi.com This activation leads to the systematic dismantling of the cell.

DNA Binding/Intercalation and Oxidative Stress Induction: A significant mechanism for nitroquinoline compounds involves the generation of oxidative stress and subsequent DNA damage. semanticscholar.org The compound 4-Nitroquinoline 1-Oxide, for example, has been shown to cause the formation of 8-hydroxydeoxyguanosine (8OHdG), a hallmark of oxidative DNA damage. semanticscholar.org This damage can lead to G:C to T:A transversion mutations, contributing to genotoxicity. semanticscholar.org The generation of reactive oxygen species (ROS) is central to this process. researchgate.net The related compound 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to increase intracellular ROS, an effect that can be potentiated by the presence of metal ions like copper. researchgate.net This oxidative assault on DNA and other cellular components can trigger cell cycle arrest and apoptosis.

| Mechanism | Description | Key Mediators/Markers |

|---|---|---|

| Apoptosis Induction | Activation of programmed cell death pathways. | Caspase-3 mdpi.com |

| Cell Cycle Arrest | Halting of the cell division cycle, often in response to cellular stress or damage. | - |

| DNA Binding/Damage | Interaction with cellular DNA, leading to structural damage and mutations. | 8-hydroxydeoxyguanosine (8OHdG) semanticscholar.org |

| Oxidative Stress Induction | Overwhelming cellular antioxidant defenses through the production of ROS. | Superoxide, Hydrogen Peroxide, Hydroxyl Radicals semanticscholar.org |

Phenolic and methoxylated compounds are recognized for their ability to modulate inflammatory pathways. nih.govsemanticscholar.org While direct evidence for this compound is emerging, its structure suggests potential activity through several established anti-inflammatory mechanisms. These include the inhibition of key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). semanticscholar.orgresearchgate.net Furthermore, such compounds can modulate the activity of critical transcription factors that regulate the inflammatory response, most notably Nuclear Factor-kappa B (NF-κB). researchgate.netnih.gov By inhibiting NF-κB activation, the compound could suppress the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. nih.gov

Redox Chemistry and Nitric Oxide Metabolism Interactions

The redox behavior of this compound is central to its biological activity, particularly due to its nitro group. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, a process that can initiate a cascade of redox cycling and interaction with cellular molecules, including components of nitric oxide metabolism.

A primary consequence of the redox chemistry of nitroquinolines is the robust generation of Reactive Oxygen Species (ROS). semanticscholar.org This process is believed to be a key driver of the compound's genotoxic and cytotoxic effects. Studies on the carcinogen 4-Nitroquinoline 1-Oxide (4NQO) provide a model for this mechanism. 4NQO treatment leads to the formation of multiple ROS types within the cell:

Superoxide (O₂⁻): The initial species formed, often through redox cycling. semanticscholar.org

Hydrogen Peroxide (H₂O₂): Formed from superoxide, it is more stable and can diffuse across membranes. semanticscholar.org

Hydroxyl Radicals (•OH): A highly reactive species generated from H₂O₂ and superoxide, capable of damaging virtually all types of macromolecules. semanticscholar.org

This production of ROS creates a state of oxidative stress, leading to lipid peroxidation, protein damage, and the formation of oxidative DNA adducts like 8OHdG, ultimately contributing to the compound's anticancer and antimicrobial activities. researchgate.netsemanticscholar.org

Structure Activity Relationship Sar Studies of 5 Hydroxy 6 Methoxy 8 Nitroquinoline Analogues

Design Principles for 5-Hydroxy-6-methoxy-8-nitroquinoline Analogues

The creation of novel analogues of this compound is guided by established principles of medicinal chemistry, including rational design and combinatorial approaches, to explore the chemical space and optimize biological activity.

Rational Design Based on Target Interactions

Rational drug design is a cornerstone of modern drug discovery, involving the strategic development of new molecules based on a known biological target. mdpi.com This process begins with the identification of a specific protein, enzyme, or receptor implicated in a disease state. Using techniques like X-ray crystallography or NMR spectroscopy, the three-dimensional structure of the target is elucidated, revealing key binding sites and amino acid residues crucial for molecular recognition.

Computational methods, such as molecular docking, are then employed to simulate the interaction between the parent molecule, this compound, and the target's binding pocket. researchgate.net These simulations predict the binding affinity and orientation of the compound, highlighting potential hydrogen bonds, hydrophobic interactions, and electrostatic forces. This information allows medicinal chemists to design new analogues with modified functional groups or scaffolds that are predicted to form stronger or more specific interactions with the target, thereby enhancing biological activity or selectivity. researchgate.net

Combinatorial Chemistry Approaches in Analogue Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse compounds from a common molecular scaffold. openaccessjournals.comnih.gov This high-throughput approach allows for the systematic exploration of a molecule's structure-activity relationships. openaccessjournals.com In the context of this compound, combinatorial synthesis would involve preparing a library of analogues by introducing a variety of substituents at different positions on the quinoline (B57606) ring.

Two primary methods are employed:

Parallel Synthesis: This technique involves the simultaneous synthesis of individual, distinct compounds in separate reaction vessels, often using automated robotic systems to increase efficiency. openaccessjournals.com

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries with maximum structural diversity by utilizing a wide range of building blocks and reaction pathways. openaccessjournals.com

Once synthesized, these chemical libraries are subjected to high-throughput screening against specific biological targets to identify "hits"—compounds that exhibit the desired activity. nih.gov This methodology accelerates the discovery of lead compounds for further optimization. nih.gov

Positional and Substituent Effects on Biological Activity (preclinical, in vitro)

Preclinical, in vitro studies of 8-hydroxyquinoline (B1678124) derivatives demonstrate that the specific placement and chemical nature of substituents on the quinoline ring system are determinant factors of their biological activity. nih.govnih.gov

Importance of Hydroxyl and Methoxy (B1213986) Groups

The hydroxyl (-OH) and methoxy (-OCH₃) groups at the C5 and C6 positions, respectively, are critical to the molecular profile of this compound. Their presence and location influence the compound's electronic properties, lipophilicity, and capacity for hydrogen bonding.

The 5-hydroxyl group is a key hydrogen bond donor and acceptor, often essential for anchoring the molecule within a target's binding site. Studies on other heterocyclic compounds, such as flavonoids, have shown that the presence and position of hydroxyl groups play a positive role in various biological activities, including antioxidant effects and cytotoxicity. nih.gov For quinoline derivatives, the position of the hydroxyl group is known to significantly affect activity; for instance, 8-hydroxyquinoline analogues often show greater antifungal activity than isomers with the hydroxyl group at other positions. nih.gov

The 6-methoxy group primarily influences the molecule's lipophilicity and electronic distribution. While it can act as a hydrogen bond acceptor, its main role is often steric and electronic. In some quinoline-based series, the presence of a 6-methoxy group has been associated with a modest decrease in certain inhibitory activities, suggesting its role is highly context-dependent. nih.gov However, research on other classes of compounds indicates that the presence of either a methoxy or a hydroxyl group at key positions can be vital for maintaining binding affinity. researchgate.net

The table below summarizes the general influence of these functional groups based on studies of related compounds.

| Functional Group | Position | Potential Role in Biological Activity |

| Hydroxyl (-OH) | C5 | Hydrogen bond donor/acceptor; key for target binding; influences cytotoxicity. nih.gov |

| Methoxy (-OCH₃) | C6 | Modulates lipophilicity and electronic properties; potential steric influence; can act as H-bond acceptor. nih.gov |

Role of the Nitro Group in Molecular Interactions

The nitro (-NO₂) group at the C8 position is a powerful electron-withdrawing group that profoundly impacts the molecule's physicochemical properties and biological interactions. researchgate.net

Bioreductive Activation: In biological systems, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as reactive oxygen species (ROS). researchgate.netsvedbergopen.com This bioactivation is a known mechanism of action for many nitro-containing drugs, leading to effects like selective toxicity against certain pathogens. svedbergopen.com

Target Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. The specific position of the nitro group is crucial; studies on other classes of molecules have shown that altering its location can dramatically change the biological activity profile. For example, in some dibenzonaphthyridinone analogues, 2-nitro and 3-nitro derivatives exhibited potent activity, whereas the 4-nitro analogue was significantly less active. researchgate.net

Impact of Substitutions on the Quinoline Ring System

The quinoline ring is a versatile scaffold found in numerous biologically active compounds. nih.govnih.gov Modifying the available positions on the ring system of this compound (e.g., C2, C3, C4, C7) with various substituents is a common strategy to fine-tune its activity.

Lipophilicity and Permeability: Introducing lipophilic substituents, such as halogens (e.g., -Cl, -F) or small alkyl groups, can increase the molecule's ability to cross biological membranes. SAR studies on 8-hydroxyquinoline derivatives have shown that increasing lipophilicity often correlates with enhanced antiviral or antibacterial activity. nih.gov

Steric and Electronic Effects: The size, shape, and electronic nature of the substituent dictate its interaction with the target. For example, introducing a bulky group may cause steric hindrance that prevents optimal binding, while an electron-donating group would have an electronic effect opposite to that of the inherent nitro group.

Activity Modulation: Studies on various ring-substituted 8-hydroxyquinolines have demonstrated a wide range of biological activities, including antifungal, antimycobacterial, and herbicidal properties, depending on the specific substitution pattern. nih.gov

The following table presents hypothetical modifications to the quinoline ring and their predicted impact on biological activity based on established SAR principles for quinoline derivatives.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

| C2 or C4 | Small Alkyl Group (e.g., -CH₃) | Variable | May increase lipophilicity but could also introduce steric hindrance near the nitrogen atom, affecting metal chelation or target binding. |

| C7 | Halogen (e.g., -Cl) | Potential Increase | Increases lipophilicity and can act as a bioisostere for other groups, potentially enhancing membrane permeability and target interaction. nih.gov |

| C2 or C4 | Phenyl Group | Variable | Significantly increases size and lipophilicity; effect depends heavily on whether the target's binding pocket can accommodate a bulky substituent. |

| C7 | Amino Group (-NH₂) | Potential Change in Selectivity | Introduces a basic, hydrogen-bonding group that could alter target specificity and physicochemical properties like solubility. |

Conformational Analysis and its Influence on SAR

The three-dimensional arrangement of a molecule, its conformation, plays a pivotal role in its interaction with biological targets. The specific geometry of a ligand determines its ability to fit into a binding site and establish crucial interactions, thereby dictating its biological efficacy. For this compound and its analogues, the conformational landscape is influenced by the interplay of its substituents.

Detailed research findings on the specific conformational analysis of this compound are not extensively available in publicly accessible literature. However, insights can be drawn from studies on related quinoline structures. For instance, research on 2-styryl-8-nitro and 2-styryl-8-hydroxy quinolines has shown that the nature of the substituent at the 8-position significantly impacts the planarity of the molecule. Derivatives with an 8-nitro group tend to exhibit a more planar molecular geometry compared to their 8-hydroxy counterparts. This difference in planarity can have profound implications for how these molecules interact with planar aromatic systems within a biological target, such as through π-π stacking interactions.

The substituents at the 5 and 6-positions, the hydroxyl and methoxy groups respectively, further influence the electronic and steric properties of the quinoline ring system. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group primarily functions as a hydrogen bond acceptor. The orientation of these groups, and any potential for intramolecular hydrogen bonding between the 5-hydroxyl and the 6-methoxy group or the 8-nitro group, can restrict the rotational freedom of the molecule, favoring certain conformations.

The biological activity of quinoline derivatives is often sensitive to these conformational subtleties. A rigidified conformation that pre-organizes the molecule for optimal binding to its target can lead to enhanced potency. Conversely, a high degree of conformational flexibility might be entropically penalized upon binding. Therefore, understanding the preferred conformations of this compound analogues is a critical step in elucidating their SAR. Computational modeling techniques, such as density functional theory (DFT) calculations, can provide valuable predictions of low-energy conformations and the rotational barriers between them, guiding the design of new analogues with specific conformational biases.

Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Derivatives

In the pursuit of optimizing drug candidates, medicinal chemists increasingly rely on efficiency metrics to guide their efforts. These metrics provide a more nuanced evaluation of a compound's quality beyond simple potency. Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are two such critical parameters.

Ligand Efficiency (LE) normalizes the binding affinity of a compound for its target by its size, typically measured by the number of heavy (non-hydrogen) atoms (HA). The formula for LE is:

LE = - (ΔG / HA) or LE = (1.4 * pIC50) / HA

where ΔG is the Gibbs free energy of binding and pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms, avoiding unnecessary molecular bulk which can negatively impact pharmacokinetic properties.

Lipophilic Efficiency (LLE or LiPE) relates the potency of a compound to its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD). The formula for LLE is:

LLE = pIC50 - logP

High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. LLE helps in identifying compounds that achieve high potency without excessive lipophilicity. A higher LLE value is generally considered favorable, with a suggested range of 5-7 for promising drug candidates. researchgate.net

However, the principles of these metrics are highly relevant to the optimization of this chemical scaffold. For instance, if a series of this compound analogues were synthesized and tested, chemists would aim to introduce modifications that increase pIC50 without a proportional increase in the number of heavy atoms or logP.

The following interactive data table illustrates a hypothetical scenario for a series of this compound derivatives, demonstrating how LE and LLE would be calculated and used to evaluate them.

| Compound | R Group | pIC50 | Heavy Atoms (HA) | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| 1 | H | 6.0 | 16 | 0.375 | 4.0 | |

| 2 | -CH3 | 6.2 | 17 | 2.5 | 0.365 | 3.7 |

| 3 | -Cl | 6.5 | 17 | 2.8 | 0.382 | 3.7 |

| 4 | -OCH3 | 6.3 | 18 | 2.2 | 0.350 | 4.1 |

In this hypothetical example, while compound 3 is the most potent, compound 4 exhibits a better balance of potency and lipophilicity as indicated by its higher LLE. Such analyses are crucial for guiding the selection of compounds for further development, steering research towards candidates with a higher probability of success in preclinical and clinical stages.

Computational Chemistry and Cheminformatics Approaches in 5 Hydroxy 6 Methoxy 8 Nitroquinoline Research

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Protein-ligand interaction modeling predicts how a small molecule (ligand), such as 5-Hydroxy-6-methoxy-8-nitroquinoline, fits into the binding site of a target protein. This simulation helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The prediction of these interactions is fundamental in structure-based drug design. physchemres.org

Research on related quinoline (B57606) derivatives illustrates this approach. For instance, a molecular docking study of 6-Methoxy-8-nitroquinoline (B1580621) hydrogen sulphate against human p38α Mitogen-activated protein kinase 14, a protein linked to cervical cancer, was performed to understand its inhibitory potential. tandfonline.com Similarly, studies on 8-hydroxy-5-nitroquinoline (Nitroxoline) have explored its binding to various enzymes, such as dehydrogenase, to elucidate its mechanism of action. researchgate.netmdpi.com In a typical docking study, the ligand is placed in the active site of the protein, and a scoring function is used to estimate the binding affinity. The results reveal the specific amino acid residues that interact with the ligand. For example, docking studies with thiopyrano[2,3-b]quinoline derivatives identified interactions with residues like ILE-8, LYS-7, and TRP-12. nih.gov These computational models provide a structural hypothesis for the compound's biological activity, guiding further modification and optimization.

Table 1: Example of Protein-Ligand Interactions for Quinoline Derivatives

| Compound | Protein Target | Interacting Amino Acid Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|---|

| 6-Methoxy-8-nitroquinoline hydrogen sulphate | p38α Mitogen-activated protein kinase 14 | Not specified | Not specified | tandfonline.com |

| 8-Hydroxy-5-nitroquinoline | Dehydrogenase inhibitor target | Not specified | Hydrogen bonds, Hydrophobic interactions | researchgate.net |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (PDB ID: 2IGR) | ILE-8, LYS-7, TRP-12, PHE-15 | Hydrogen bonds, Hydrophobic interactions | nih.gov |

Following the prediction of the binding pose, computational methods are used to quantify the strength of the protein-ligand interaction. Binding energy calculations estimate the affinity of the ligand for the protein, typically expressed in kcal/mol. researchgate.net A more negative value indicates a stronger and more stable interaction. For example, docking studies on 8-hydroxy-5-nitroquinoline (8H5NQ) against a dehydrogenase inhibitor target reported a binding affinity of -5.8 kcal/mol. researchgate.net In another study, a derivative of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid showed a high binding energy of -9.22 kcal/mol against P-glycoprotein. nih.gov

These calculations are crucial for virtual screening, where large libraries of compounds are computationally docked and ranked based on their predicted binding energies to identify the most promising candidates. nih.gov While standard docking provides a good estimate, more rigorous methods like Free Energy Perturbation (FEP) can offer higher accuracy by calculating the free energy difference between two states, such as a ligand in solution and the ligand bound to a protein.

Table 2: Examples of Calculated Binding Energies for Quinoline Derivatives

| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline (8H5NQ) | ACP reductase target | -5.8 | researchgate.net |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (Compound 17) | P-glycoprotein (6C0V) | -9.22 | nih.gov |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a (PDB ID: 2IGR) | -5.3 to -6.1 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The foundation of a QSAR model is the numerical representation of molecular structures using molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule, including:

Physicochemical properties: Such as logP (lipophilicity), molar refractivity, and molecular weight.

Topological descriptors: Which describe the connectivity and branching of atoms in a molecule.

Electrotopological descriptors: These relate to the electronic properties and topology of the molecule.

Radial Distribution Function (RDF) descriptors: Which provide information about the interatomic distances in the 3D structure.

For a series of this compound derivatives, hundreds or even thousands of such descriptors can be calculated. elsevierpure.com A critical step is feature selection, where statistical methods are employed to choose a small subset of the most relevant descriptors that have the strongest correlation with the biological activity being studied. nih.govresearchgate.net This process reduces model complexity and helps prevent overfitting. elsevierpure.com For instance, a QSAR study on 8-methoxy quinoline derivatives identified the importance of structural, thermodynamic, and electrotopological parameters in explaining their antitubercular activity. sphinxsai.com

Table 3: Common Types of Molecular Descriptors Used in QSAR

| Descriptor Category | Description | Examples |

|---|---|---|

| Physicochemical | Describes physical and chemical properties like size, shape, and lipophilicity. | Molecular Weight, logP, Molar Refractivity |

| Topological | Numerical representation of molecular topology (atom connectivity). | Wiener index, Kier & Hall connectivity indices |

| Geometrical (3D) | Describes the 3D structure of the molecule. | Molecular surface area, Molecular volume |

| Electrotopological | Combines electronic and topological information. | E-state indices (SssOcount, SsssNcount) |

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole moment |

Once relevant descriptors are selected, a mathematical model is developed to link them to the biological activity. biointerfaceresearch.com This is typically done by splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. biointerfaceresearch.com Common modeling techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.gov

The quality and predictive ability of the developed QSAR model are assessed using several statistical metrics. nih.gov A robust model must undergo rigorous internal and external validation. nih.gov Key validation parameters include:

r² (Coefficient of determination): Measures the goodness of fit for the training set.

q² (Cross-validated r²): Measures the internal predictive ability of the model.

pred_r² (Predictive r² for the external test set): Measures the model's ability to predict the activity of new compounds.

A QSAR model generated for 8-methoxy quinoline derivatives reported an r² of 0.7683, a q² of 0.6259, and a pred_r² of 0.5977, indicating a statistically significant model. sphinxsai.com Successful model development and validation provide a powerful tool for predicting the activity of novel derivatives of this compound. mdpi.com

Table 4: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Correlation Coefficient) | Indicates the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated r²) | Assesses the internal predictive power and robustness of the model. | > 0.5 |

| pred_r² (Predictive r²) | Evaluates the model's ability to predict the activity of an external test set. | > 0.5 |

| F-test | A statistical test to assess the overall significance of the regression model. | High value indicates significance |

In Silico ADMET Prediction (non-clinical) and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools allow for the early assessment of these properties, helping to identify potential liabilities and reduce late-stage attrition in the drug discovery pipeline. sci-hub.ru

For this compound, various computational models can predict properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 enzymes (metabolism), and potential toxicities such as mutagenicity or hepatotoxicity. researchgate.netresearchgate.net

Drug-likeness is another critical assessment, which evaluates whether a compound possesses features that would make it a likely oral drug. idaampublications.in This is often evaluated using rule-based filters like Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight (MW) ≤ 500 g/mol

A logP (octanol-water partition coefficient) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Computational analysis of this compound suggests it generally complies with these rules, indicating favorable drug-like properties. nih.gov These early in silico assessments are crucial for prioritizing which derivatives should be synthesized and advanced to more complex biological testing. researchgate.net

Table 5: Predicted ADMET and Drug-Likeness Properties for this compound

| Property | Predicted Value/Assessment | Significance |

|---|---|---|

| Molecular Weight | 220.18 g/mol nih.gov | Complies with Lipinski's Rule (≤ 500) |

| logP (XLogP3-AA) | 1.6 nih.gov | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 1 nih.gov | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 5 nih.gov | Complies with Lipinski's Rule (≤ 10) |

| Polar Surface Area | 88.2 Ų nih.gov | Suggests good intestinal absorption |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be non-permeant idaampublications.in | May indicate fewer central nervous system side effects |

In Silico Metabolism Pathway Prediction

Understanding the metabolic fate of a compound is crucial for assessing its efficacy and potential for toxicity. In silico metabolism prediction tools simulate the interaction of a compound with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, to identify potential sites of metabolism and predict the resulting metabolites. nih.govnih.gov

For this compound, several metabolic pathways can be predicted based on its chemical structure:

Phase I Metabolism:

O-demethylation: The methoxy (B1213986) group at the 6-position is a likely site for O-demethylation by CYP enzymes, leading to the formation of a dihydroxyquinoline derivative.

Hydroxylation: The quinoline ring system can undergo aromatic hydroxylation at various positions, catalyzed by CYPs.

Nitro-reduction: The nitro group at the 8-position is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This pathway is of particular interest as the intermediates can be reactive.

Phase II Metabolism:

Glucuronidation: The phenolic hydroxyl group at the 5-position is a prime candidate for conjugation with glucuronic acid, a common Phase II metabolic pathway that increases water solubility and facilitates excretion.

Sulfation: The hydroxyl group can also undergo sulfation.

Computational models for metabolism prediction utilize various approaches, including rule-based systems that contain information on common biotransformations and machine learning models trained on large datasets of known metabolic reactions. nih.govnih.gov These tools can provide a ranked list of potential metabolites, guiding further experimental investigation.

Toxicity Prediction Models (Computational)

Computational toxicology, or in silico toxicology, employs a range of models to predict the potential adverse effects of chemical compounds. researchgate.net These models are essential for early-stage hazard identification and risk assessment. For this compound, several toxicity endpoints would be of interest for computational prediction:

Mutagenicity/Genotoxicity: The presence of the nitroaromatic moiety raises concerns about potential mutagenicity. Computational models, such as those based on structural alerts (e.g., DEREK Nexus) or statistical QSAR models, can predict the likelihood of a compound causing DNA damage.

Carcinogenicity: Long-term exposure to certain nitroaromatic compounds has been linked to carcinogenicity. In silico models can provide an early indication of carcinogenic potential.

Hepatotoxicity: The liver is a primary site of metabolism, and reactive metabolites can lead to liver injury. Computational models can predict the potential for hepatotoxicity.

Cardiotoxicity: Some quinoline-based compounds have been associated with cardiotoxic effects, such as hERG channel inhibition. In silico models can screen for this potential liability.

These predictive models are built using large datasets of toxicological data and employ various algorithms, including expert systems, statistical methods, and machine learning. researchgate.net The predictions from these models are valuable for prioritizing compounds for further experimental safety testing.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. researchgate.net These methods are invaluable for understanding the fundamental chemical behavior of compounds like this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, FMO analysis would likely reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized primarily on the electron-rich quinoline ring, particularly influenced by the hydroxyl and methoxy groups. The LUMO is anticipated to be concentrated on the electron-deficient nitro group and the quinoline ring system.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The table below presents hypothetical FMO data for this compound based on typical values for similar aromatic compounds.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is generated by calculating the electrostatic potential at the electron density surface. The ESP map is color-coded to indicate regions of negative and positive potential.

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro, hydroxyl, and methoxy groups, as well as the nitrogen atom of the quinoline ring.

Positive Potential (Blue): Regions of low electron density, which are prone to nucleophilic attack. These would likely be found around the hydrogen atom of the hydroxyl group and parts of the aromatic ring system.

The ESP map provides a valuable tool for predicting intermolecular interactions and the sites of chemical reactions. For example, it can help to identify regions of the molecule that are likely to interact with biological targets such as enzymes or receptors. researchgate.net

Advanced Analytical and Methodological Developments in 5 Hydroxy 6 Methoxy 8 Nitroquinoline Research

High-Throughput Screening Methodologies for 5-Hydroxy-6-methoxy-8-nitroquinoline Research

High-throughput screening (HTS) methodologies are instrumental in the rapid assessment of the biological effects of this compound and its derivatives. These approaches allow for the testing of the compound against a multitude of biological targets in a time-efficient manner.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental in determining the mechanism of action of this compound within a biological context. While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the National Cancer Institute (NCI) has performed extensive screening of this compound against a panel of 60 human cancer cell lines. The data from these screenings can be utilized to infer potential mechanisms of action by correlating the compound's activity profile with the molecular characteristics of the cell lines. This type of analysis, often referred to as a COMPARE analysis, can reveal connections between the compound's efficacy and the expression of specific genes or proteins, offering clues to its mechanism of action.

Biochemical Assays for Enzyme and Receptor Profiling

Biochemical assays are critical for identifying and characterizing the direct molecular targets of this compound. A significant finding in this area comes from a COMPARE analysis which showed a moderate correlation (Pearson Correlation Coefficient = 0.51) between the anti-cancer activity of this compound and the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov NQO1 is an enzyme involved in the detoxification of quinones and can also bioactivate certain anticancer agents. This correlation suggests that NQO1 may play a role in the biological activity of this compound, potentially through metabolic activation. It is hypothesized that the compound may be metabolized to a quinoline-5,8-dione antibiotic through reductive activation and subsequent oxidation. nih.gov Further biochemical assays are necessary to confirm the direct interaction and enzymatic activity of NQO1 with this compound.

Table 1: Correlation of this compound Activity with NQO1 Expression

| Compound | Molecular Target | Pearson Correlation Coefficient (PCC) |

| This compound | NAD(P)H:quinone oxidoreductase 1 (NQO1) | 0.51 |

Advanced Imaging Techniques for Cellular Localization and Dynamics (e.g., Confocal Microscopy, Live-Cell Imaging)

Advanced imaging techniques such as confocal microscopy and live-cell imaging are powerful tools for visualizing the subcellular localization and dynamic processes of compounds within living cells. At present, there is a lack of specific studies in the scientific literature that have employed these techniques to investigate the cellular distribution and dynamics of this compound. The application of such methods could provide invaluable insights into where the compound accumulates within the cell and how it interacts with various organelles, which would further aid in understanding its mechanism of action.

Chromatographic and Spectroscopic Methods for Research Applications

Chromatographic and spectroscopic methods are indispensable for the detailed analysis of this compound, including the identification of its metabolites and the characterization of its interactions with biological macromolecules.

LC-MS/MS for Metabolite Identification (in vitro)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying metabolites of a parent compound. While the biological activity of this compound is noted as largely unreported, there is a tentative hypothesis that it undergoes metabolic transformation. It is suggested that the compound may be reductively activated and then oxidized to form a quinoline-5,8-dione antibiotic. nih.gov An in vitro metabolism study using liver microsomes or other cellular fractions, followed by LC-MS/MS analysis, would be the definitive method to confirm this proposed metabolic pathway and to identify any other potential metabolites.

Table 2: Proposed In Vitro Metabolic Transformation of this compound

| Parent Compound | Proposed Metabolic Pathway | Potential Metabolite Class |

| This compound | Reductive activation followed by oxidation | Quinoline-5,8-dione |

NMR Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between small molecules (ligands) and their biological targets at an atomic level. This method can provide detailed information about the binding site, the conformation of the ligand when bound, and the kinetics of the interaction. Currently, there are no specific studies available in the scientific literature that have utilized NMR spectroscopy to investigate the interactions of this compound with its potential protein targets, such as NQO1. Such studies would be highly valuable in confirming direct binding and in characterizing the molecular details of the interaction.

Development of Biosensors and Detection Probes

The unique structural and electronic properties of the quinoline (B57606) scaffold have made it a valuable component in the design of various biosensors and detection probes. These tools are engineered to offer high sensitivity and selectivity for a range of analytical targets.

Fluorescent Probes Incorporating the Quinoline Scaffold

The inherent fluorescence of many quinoline derivatives provides a strong foundation for the development of fluorescent probes. The quinoline ring system can be chemically modified to create sensors that exhibit changes in their fluorescent properties upon interaction with specific analytes, such as metal ions. frontiersin.orgnih.govrsc.org While direct research on fluorescent probes based specifically on this compound is not extensively documented, the broader family of quinoline-based probes offers significant insights into its potential.

These probes often operate on principles such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), leading to "turn-on" or "turn-off" fluorescent responses. researchgate.net For instance, quinoline-based sensors have been successfully synthesized for the sensitive and selective detection of various metal ions. frontiersin.orgnih.gov The introduction of different functional groups to the quinoline structure allows for the fine-tuning of the probe's photophysical properties, including excitation and emission wavelengths, quantum yield, and Stokes shift. sciforum.netresearchgate.net A notable example is the development of a highly sensitive two-photon fluorescent probe based on a quinoline derivative for monitoring intracellular free zinc ions, which demonstrated a significant fluorescence enhancement upon binding to Zn2+. acs.org

The potential for this compound to serve as a scaffold for fluorescent probes is underscored by the properties of analogous compounds. The methoxy (B1213986) and hydroxy groups can act as electron-donating groups, which can influence the photophysical properties of the molecule. researchgate.net Further research into the synthesis and characterization of fluorescent probes derived from this compound could lead to novel sensors for a variety of analytical applications.

Table 1: Examples of Quinoline-Based Fluorescent Probes and their Properties

| Probe Base | Target Analyte | Emission Maxima (nm) | Quantum Yield | Reference |

| 6,7-Dimethoxyquinoline-3,4-dicarbonitrile | - | 520 | ~50% (in acetonitrile) | sciforum.net |

| 6-Methoxyquinoline-3,4-dicarbonitrile | - | 540 | ~15% | sciforum.net |

| QZn (Quinoline Derivative) | Zn2+ | - | - | acs.org |

This table presents data from quinoline derivatives to illustrate the potential of the quinoline scaffold in fluorescent probe development.

Electrochemical Sensors for In Vitro Quantification

Electrochemical methods offer a powerful alternative for the sensitive and quantitative analysis of quinoline derivatives. The electroactive nature of the nitro group and the quinoline ring itself makes these compounds suitable for determination by techniques such as voltammetry and polarography. researchgate.netresearchgate.net

Studies on compounds structurally similar to this compound, such as 8-hydroxy-5-nitroquinoline and other nitroquinoline derivatives, have demonstrated the feasibility of their electrochemical quantification. cuni.cz For example, the electrochemical behavior of 5-nitroquinoline (B147367) has been investigated using a carbon film electrode, showcasing a well-defined, irreversible reduction peak corresponding to the nitro group. researchgate.net This allows for the development of quantitative methods with low detection limits.

Various voltammetric techniques, including differential pulse voltammetry (DPV) and adsorptive stripping differential pulse voltammetry (AdSDPV), have been optimized for the determination of nitroquinoline derivatives in different sample matrices. researchgate.net The choice of working electrode, pH of the supporting electrolyte, and other experimental parameters are critical for achieving high sensitivity and selectivity. Research on 8-hydroxyquinoline (B1678124) has shown that glassy carbon paste electrodes can be effectively used for its voltammetric determination, with a calculated limit of detection in the nanomolar range. researchgate.net

The in vitro quantification of this compound using electrochemical sensors is a promising area of research. Based on the behavior of related compounds, it is anticipated that sensitive and selective methods can be developed for its determination in various samples, including biological fluids. mdpi.commdpi.com

Table 2: Electrochemical Determination of Quinoline Derivatives

| Compound | Voltammetric Technique | Working Electrode | Limit of Quantification (LQ) / Limit of Detection (LOD) | Reference |

| 5-Nitroquinoline | Differential Pulse Polarography (DPP) | Dropping Mercury Electrode (DME) | ~1 x 10⁻⁸ mol/L (LQ) | researchgate.net |

| 6-Nitroquinoline | Differential Pulse Polarography (DPP) | Dropping Mercury Electrode (DME) | ~9 x 10⁻⁸ mol/L (LQ) | researchgate.net |

| 8-Nitroquinoline (B147351) | Differential Pulse Polarography (DPP) | Dropping Mercury Electrode (DME) | ~1 x 10⁻⁷ mol/L (LQ) | researchgate.net |

| 8-Hydroxyquinoline | Differential Pulse Voltammetry (DPV) | Glassy Carbon Paste Electrode (GCPE) | 5.2 x 10⁻⁸ mol/L (LOD) | researchgate.net |

| 8-Hydroxy-5-nitroquinoline | DC Voltammetry / Differential Pulse Voltammetry | Polished Silver Solid Amalgam Electrode | Calibration range: 1·10⁻⁷ to 1·10⁻⁵ mol/L | cuni.cz |

This table provides data on the electrochemical determination of compounds structurally related to this compound to highlight the potential of these analytical methods.

Future Perspectives and Unexplored Research Avenues for 5 Hydroxy 6 Methoxy 8 Nitroquinoline

Potential for Multitargeting Approaches with 5-Hydroxy-6-methoxy-8-nitroquinoline Derivatives

The development of single-target drugs is often hampered by the complexity of multifactorial diseases and the emergence of drug resistance. nih.gov A promising strategy to overcome these limitations is the design of multitargeting agents or hybrid compounds that can modulate multiple biological targets simultaneously. Derivatives of this compound are well-suited for this approach.

Molecular hybridization, which combines distinct pharmacophoric units into a single molecule, has yielded potent anticancer and antimalarial agents. ijpsjournal.commdpi.com For instance, quinoline-based hybrids have been successfully developed by linking the quinoline (B57606) core to other bioactive scaffolds such as ferrocene, pyrimidine, and various antibacterial agents. nih.gov These hybrid compounds have demonstrated the ability to overcome drug resistance and exhibit enhanced therapeutic outcomes. nih.gov

Future research could focus on creating hybrid molecules incorporating the this compound scaffold. By strategically linking it with other pharmacophores known to inhibit key cellular processes, it may be possible to design novel derivatives with tailored multitargeting capabilities. This approach could be particularly valuable in oncology, where targeting pathways like angiogenesis, cell cycle progression, and signal transduction concurrently can lead to more effective treatments. ijpsjournal.comresearchgate.net

Table 1: Conceptual Multitargeting Strategies for this compound Derivatives

| Hybrid Partner Scaffold | Potential Therapeutic Target(s) | Rationale |

| 1,2,3-Triazole | Enzymes and Receptors | Can interact with diverse biological targets, potentially leading to valuable therapeutic candidates against lung cancer. researchgate.net |

| Ferrocene | PfCRT (in malaria) | Ferroquine, a quinoline-ferrocene hybrid, is effective against multi-drug resistant P. falciparum by acting as a resistance-reversing agent. nih.govmdpi.com |

| Pyrimidine | Dihydrofolate Reductase (DHFR) | 4-Aminoquinoline-pyrimidine hybrids have shown potent antiplasmodial activities against chloroquine-resistant strains of P. falciparum. nih.gov |

| Cinnamic Acid | Bacterial Cell Wall Synthesis | Quinoline-antibiotic hybrids can combine the mechanisms of both parent molecules to create potent antimalarial and antibacterial agents. nih.govmdpi.com |

Integration with Nanotechnology for Targeted Delivery Systems (conceptual research)

Nanotechnology offers transformative potential for enhancing the therapeutic efficacy of drug candidates by improving their delivery to specific sites within the body. For a compound like this compound, which may have solubility or bioavailability challenges, integration with nanotechnology-based targeted delivery systems is a critical area for conceptual research.

Nanoparticles can serve as effective carriers for quinoline derivatives, potentially enhancing their antibacterial activity by several folds compared to their free-solution counterparts. inderscienceonline.cominderscienceonline.com The use of nanocatalysts, such as those based on Fe3O4, has also been shown to improve the synthesis of quinoline derivatives, suggesting a strong synergy between quinoline chemistry and nanotechnology. nih.govacs.org

Conceptual research should explore the development of various nanocarriers for the targeted delivery of this compound. These systems could be designed to improve the compound's pharmacokinetic profile, increase its concentration at the disease site, and minimize off-target effects.

Table 2: Conceptual Nanotechnology-Based Delivery Systems

| Nanocarrier Type | Potential Advantages | Research Focus |

| Polymeric Nanoparticles | Biocompatibility, controlled release | Encapsulation of the compound to improve solubility and provide sustained release. |

| Lipid-Based Nanocarriers | High drug loading, ability to cross biological membranes | Formulation into liposomes or solid lipid nanoparticles to enhance bioavailability. |

| Magnetic Nanoparticles | Targeted delivery via external magnetic fields | Functionalizing Fe3O4 nanoparticles with the compound for magnetically guided drug delivery. nih.gov |

| Metal-Organic Frameworks (MOFs) | High porosity and surface area | Utilization of MOFs for high-capacity drug loading and controlled release. nih.gov |

Exploration of Novel Biological Activities Based on Mechanistic Insights